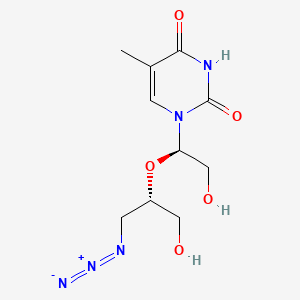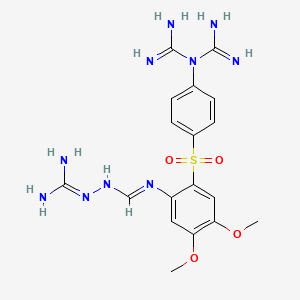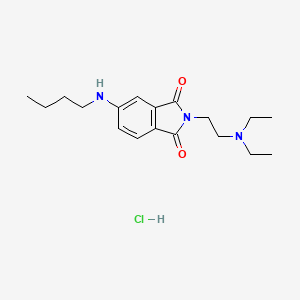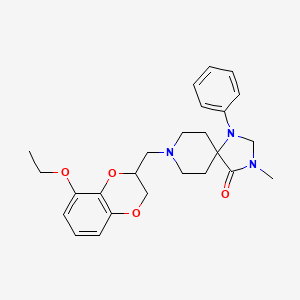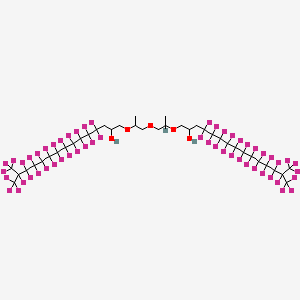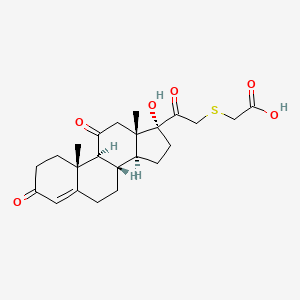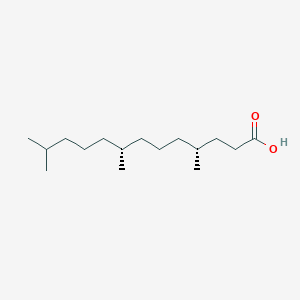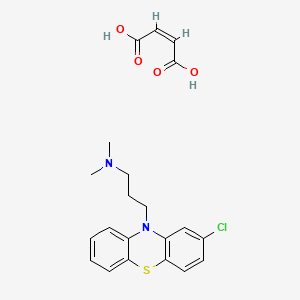
Chlorpromazine maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorpromazine maleate is a phenothiazine antipsychotic medication primarily used to treat psychotic disorders such as schizophrenia. It is also used for the treatment of bipolar disorder, severe behavioral problems in children, nausea and vomiting, anxiety before surgery, and intractable hiccups . This compound was developed in the 1950s and is considered one of the first antipsychotic medications introduced to the market .
準備方法
Synthetic Routes and Reaction Conditions
Chlorpromazine maleate can be synthesized through a multi-step process. The synthesis typically involves the reaction of 2-chlorophenothiazine with 3-dimethylaminopropyl chloride in the presence of a base to form chlorpromazine. This is followed by the reaction with maleic acid to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and filtration to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
Chlorpromazine maleate undergoes various chemical reactions, including:
Oxidation: Chlorpromazine can be oxidized to form chlorpromazine sulfoxide.
Reduction: Reduction reactions can convert chlorpromazine sulfoxide back to chlorpromazine.
Substitution: Chlorpromazine can undergo substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Chlorpromazine sulfoxide.
Reduction: Chlorpromazine.
Substitution: Various substituted derivatives of chlorpromazine.
科学的研究の応用
Chlorpromazine maleate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of phenothiazine derivatives and their chemical properties.
Biology: Investigated for its effects on cellular processes and neurotransmitter systems.
Medicine: Extensively studied for its therapeutic effects in treating psychiatric disorders, as well as its side effects and pharmacokinetics.
Industry: Used in the development of new antipsychotic medications and in the study of drug interactions
作用機序
Chlorpromazine maleate exerts its effects primarily by acting as an antagonist on various postsynaptic receptors. It blocks dopaminergic receptors (subtypes D1, D2, D3, and D4), which are involved in the regulation of mood and behavior. Additionally, it has antiserotonergic and antihistaminergic properties, contributing to its anxiolytic, antidepressive, and antiaggressive effects .
類似化合物との比較
Similar Compounds
Prochlorperazine: Another phenothiazine derivative used to treat nausea and psychotic disorders.
Thioridazine: Similar in structure and used for similar indications but has a different side effect profile.
Fluphenazine: A more potent phenothiazine antipsychotic with a longer duration of action.
Uniqueness
Chlorpromazine maleate is unique due to its broad spectrum of activity, affecting multiple neurotransmitter systems. It was the first antipsychotic introduced and remains a benchmark for comparing newer antipsychotic medications .
特性
CAS番号 |
16639-82-0 |
|---|---|
分子式 |
C21H23ClN2O4S |
分子量 |
434.9 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C17H19ClN2S.C4H4O4/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;5-3(6)1-2-4(7)8/h3-4,6-9,12H,5,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
SREBWYZNQRYUHE-BTJKTKAUSA-N |
異性体SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


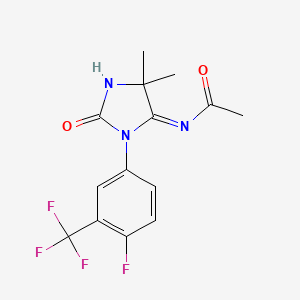
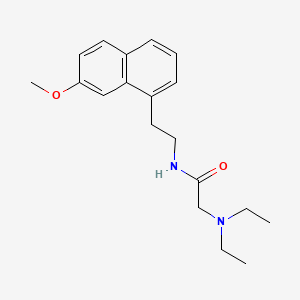
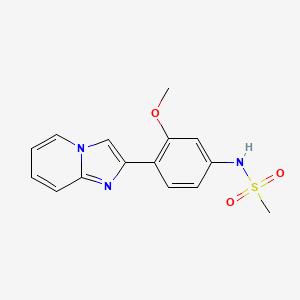
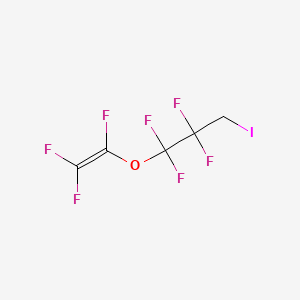


![2-[4-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B12752283.png)
